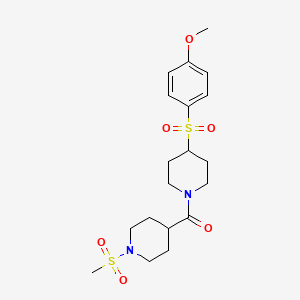
2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethylated compounds involves various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . Difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Chemical Reactions Analysis
Difluoromethylation reactions have been shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The introduction of a difluoromethyl group can have a positive impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .Wissenschaftliche Forschungsanwendungen
Conformational and Physicochemical Properties
A study by Laurella and Erben (2016) focused on the conformational properties of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, a compound structurally related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole. Their research demonstrated the importance of intramolecular hydrogen bonding in determining the conformational behavior of thiadiazol-pyrrolidin compounds, which may have implications for the design of molecules with specific physicochemical characteristics (Laurella & Erben, 2016).
Antimicrobial and Antifungal Activities
Compounds bearing the 1,3,4-thiadiazole moiety, such as those synthesized by Syed, Alagwadi, and Alegaon (2013), have been evaluated for their antitubercular and antifungal activities. This suggests potential applications of the 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in developing new antimicrobial agents, given the structural similarities and the importance of the thiadiazole core in biological activity (Syed, Alagwadi, & Alegaon, 2013).
Antioxidant and Antitumor Evaluation
The antioxidant and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles were explored by Hamama et al. (2013). Their work highlights the potential for thiadiazole derivatives in the development of novel anticancer therapies, underscoring the relevance of exploring compounds like 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole for their possible biologically active properties (Hamama et al., 2013).
Fungitoxicity and Agricultural Applications
The synthesis and fungitoxic evaluation of 1,2,4-Triazolo[3,2-b][1,3,4]-thiadiazole derivatives against agricultural pests, as investigated by Mishra et al. (2004), point to the potential use of 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in the development of new agricultural chemicals with targeted action against specific fungal pathogens (Mishra et al., 2004).
Molecular and Structural Studies
Dani et al. (2013) detailed the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, providing a foundation for understanding the molecular structure and electronic properties of 1,3,4-thiadiazole compounds. Such studies are crucial for the rational design of molecules with desired properties, including those related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole (Dani et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance , suggesting that this field will continue to be an area of active research in the future .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCPGDPCNCZSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

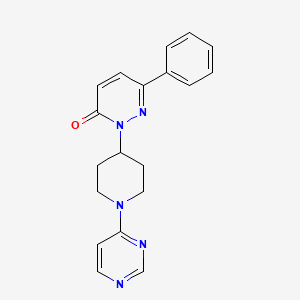
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)
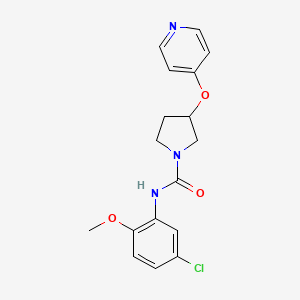
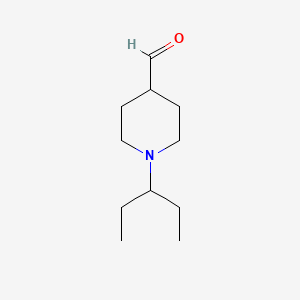

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)
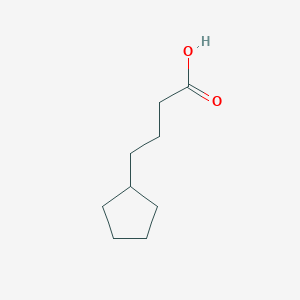
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)
